molecular formula C5H6BrN3O2 B099413 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione CAS No. 15870-78-7

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione

Cat. No. B099413
CAS RN: 15870-78-7
M. Wt: 220.02 g/mol
InChI Key: NOBKVAHZFMBMDU-UHFFFAOYSA-N
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Description

The compound "6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione" is a brominated triazine derivative. Triazines are a class of nitrogen-containing heterocycles which are known for their various biological activities and applications in chemical synthesis. The presence of bromine and methyl groups in the compound suggests potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of brominated triazine derivatives has been explored in the literature. For instance, the synthesis of photochromic brominated biindene diones has been reported, where bromine atoms are introduced into the methyl group on the benzene rings of biindenylidenedione derivatives . Although the exact synthesis of "6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione" is not detailed, similar bromination reactions and the use of bromocarbonyl compounds in the synthesis of related triazine derivatives have been described . These methods typically involve moderate yields and specific conditions tailored to the desired bromination pattern on the triazine ring.

Molecular Structure Analysis

The molecular structure of brominated triazine derivatives can be complex, and the introduction of bromine atoms can significantly affect the molecular arrangement. For example, a crystal structure analysis of a dibromomethyl biindene dione derivative revealed a defective tightness in molecular arrangement compared to its precursor . This suggests that bromination can lead to changes in the crystal packing and possibly the overall stability of the compound.

Chemical Reactions Analysis

Brominated triazine derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms. The bromine substituents can act as good leaving groups or electrophiles in substitution reactions. The literature indicates that brominated biindene diones exhibit photochromic and photomagnetic properties, which are significantly affected by the substitution of hydrogen atoms with bromine . Additionally, bromination of triazine derivatives can lead to the formation of mono- or di-bromo derivatives, which can further react to yield more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated triazine derivatives are influenced by the substituents on the triazine ring. The introduction of bromine atoms can alter properties such as solubility, melting point, and reactivity. The UV-Vis absorption spectra of these compounds in solution can provide insights into their electronic structure and potential applications in photochemistry . The photochromic and photomagnetic properties of these compounds in the solid state are of particular interest, as they can lead to applications in materials science and molecular electronics .

Scientific Research Applications

D-Amino Acid Oxidase Inhibition

The compound 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione and its derivatives have been explored for their potential as inhibitors of d-amino acid oxidase (DAAO). These inhibitors have shown promising results in enhancing the plasma levels of d-serine in mice, which indicates their potential as pharmacoenhancers. Notably, the derivatives exhibit metabolic resistance to O-glucuronidation, a significant advantage in pharmacological applications (Niyada Hin et al., 2015).

Serotonergic Antagonism

Derivatives of 1,2,4-triazine-3,5(2h,4h)-dione have been synthesized and studied for their potential as serotonergic (5-HT2) antagonists. The findings from these studies suggest the therapeutic potential of these compounds, particularly in neuropsychiatric disorders where serotonergic systems are implicated (Y. Watanabe et al., 1992).

Anticancer Potential

The compound and its related structures have been explored for their anticancer properties. For instance, 6-bromo and 2-methyl substituents on the chromene ring were found to enhance growth inhibitory activity against various cancer cell lines. Some derivatives have shown cytotoxicity profiles comparable to standard anticancer agents, highlighting their potential in cancer therapy (Mohammad Azizmohammadi et al., 2013).

Antituberculotic Activity

The structural analogs of this compound have been investigated for their antituberculotic activity. Notably, halogenated 3‐(4‐alkylphenyl)‐1,3‐benzoxazine‐2,4‐(3H)‐diones have shown significant activity against various strains of mycobacterium, with specific derivatives demonstrating notable potency (K. Waisser et al., 2007).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, including any potential applications of the compound and areas where further study is needed.


properties

IUPAC Name

6-bromo-2,4-dimethyl-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBKVAHZFMBMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293770
Record name 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione

CAS RN

15870-78-7
Record name NSC92088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound 17a (13.3 g, 94.1 mmol) is placed in 100 ml of water in the presence of bromine (18 ml, 351 mmol) and then this mixture is heated at 60° C. for 12 h.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of the intermediate 1c is achieved from 5-bromo-1H-pyrimidine-2,4-dione according to the operating procedure described for the synthesis of 1b (solid, yield 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
82%

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